ethyl 2-[(2-nitrobenzoyl)amino]benzoate
Overview
Description
Ethyl 2-[(2-nitrobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C16H14N2O5 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.09027155 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Continuous-Flow Synthesis in Pharmaceutical Applications
The continuous-flow synthesis of benzocaine, a derivative of ethyl p-aminobenzoate, demonstrates the technological advancements in the pharmaceutical industry for optimizing productivity. The process leverages reduction and esterification of p-nitrobenzoic acid in continuous flow systems, resulting in high conversion and selectivity rates. This methodology presents significant improvements over traditional synthesis methods, highlighting the potential for ethyl 2-[(2-nitrobenzoyl)amino]benzoate derivatives in pharmaceutical applications (França, Leão, & de Souza, 2020).
Antifungal and Fungicide Potential
Research into the effects of derivatives of benzoic acid, including benzocaine (ethyl aminobenzoate), on the growth and aflatoxin release in Aspergillus species, suggests the potential use of this compound derivatives as fungicides. The study shows that certain aromatic compounds can significantly reduce mycelial growth and aflatoxin release, pointing towards their application in controlling fungal growth (Chipley & Uraih, 1980).
Optimization of Synthesis Techniques for Industrial Production
Optimization of the synthesis technique for ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, using ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as a starting material, demonstrates the chemical versatility and industrial application potential of this compound derivatives. The process achieves high yield and could be scaled for industrial production, indicating the compound's relevance in various chemical synthesis processes (Qiao-yun, 2012).
Dye Synthesis and Applications
The synthesis of novel phenylazopyrimidone dyes from 2-aminobenzimidazole and ethyl cyanoacetate, involving this compound derivatives, highlights the compound's utility in creating dyes with specific properties. This research underlines the compound's importance in materials science and its potential applications in developing new dyes and pigments (Karcı & Demirçalı, 2006).
Material Science and Pharmaceutical Excipient Research
Studies on the tableting performance of p-aminobenzoic acid and its esters, including ethyl benzoate derivatives, offer insights into the pharmaceutical and material science applications of this compound derivatives. The research provides valuable data on the mechanical properties of these compounds, which can inform their use as excipients in tablet formulation (Singaraju et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[(2-nitrobenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)11-7-3-5-9-13(11)17-15(19)12-8-4-6-10-14(12)18(21)22/h3-10H,2H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZPKGAXUXIGEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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